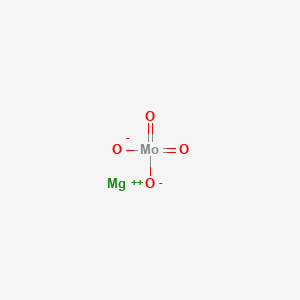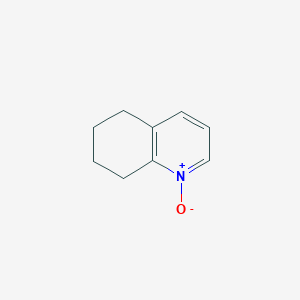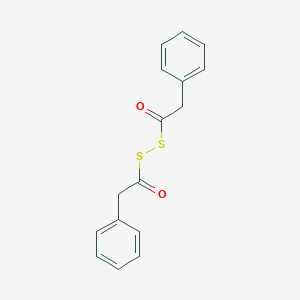
Phenylacetyl disulfide
Overview
Description
Mechanism of Action
Target of Action
Phenylacetyl disulfide (PADS) primarily targets nucleotide-phosphites in the pharmaceutical industry . It serves as a sulfurization reagent during the preparation of phosphates .
Mode of Action
PADS interacts with its targets through a process known as sulfurisation. The sulfurisation of nucleotide-phosphites to produce more biologically stable thiophosphates is often achieved using ‘aged’ solutions of PADS, which consist of a mixture of polysulfides that are more efficient sulfur transfer reagents .
The mechanism involves a nucleophilic attack of the phosphite on the PADS disulfide bond to reversibly generate a phosphonium intermediate. The rate-limiting breakdown of this intermediate occurs by a base catalysed elimination process .
Biochemical Pathways
PADS plays a crucial role in the synthesis of phosphorothioate oligonucleotides . This process involves the transformation of dietary phenylalanine into phenylacetic acid (PAA), which is critical in phenylacetylglutamine (PAGln) production .
Two distinct gut microbial pathways contribute to the production of PAGln, a metabolite linked to atherosclerotic cardiovascular disease (ASCVD). These pathways involve the enzymes phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC) .
Pharmacokinetics
It is known that both ‘fresh’ and ‘aged’ solutions of pads are capable of the sulfurisation of phosphites .
Result of Action
The result of PADS action is the production of more biologically stable thiophosphates from nucleotide-phosphites . This sulfurisation process is crucial in the synthesis of phosphorothioate oligonucleotides .
Action Environment
The action of PADS can be influenced by environmental factors such as the presence of a base and the age of the PADS solution. The rates of sulfurisation in acetonitrile are first order in sulfurising agent, phosphite, and a pyridine base . With ‘aged’ pads, the rate becomes independent of base at high concentrations .
Biochemical Analysis
Biochemical Properties
Phenylacetyl disulfide may be used as a sulfur transfer agent during the synthesis of phosphorothioate oligodeoxyribonucleotides
Molecular Mechanism
It is known to exert its effects at the molecular level through sulfur substitution during the preparation of RNA oligonucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylacetyl disulfide can be synthesized by the reaction of phenyl benzenethiolsulfonate with thioacetic acid in the presence of triethylamine . The reaction conditions typically involve maintaining an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to optimize yield and purity. The compound is then purified through crystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Phenylacetyl disulfide undergoes various chemical reactions, including:
Sulfurization: It is commonly used as a sulfur transfer agent during the synthesis of phosphorothioate oligodeoxyribonucleotides.
Substitution Reactions: The compound can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions:
Sulfurization: Reagents such as phosphites and bases like pyridine are used in the sulfurization process.
Substitution Reactions: Various nucleophiles can be used to cleave the disulfide bond under mild conditions.
Major Products Formed:
Scientific Research Applications
Phenylacetyl disulfide has several scientific research applications, including:
Comparison with Similar Compounds
- Bis(thiobenzoyl) disulfide
- Diphenyl disulfide
- Di(phenylacetyl) disulfide
Properties
IUPAC Name |
S-(2-phenylacetyl)sulfanyl 2-phenylethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S2/c17-15(11-13-7-3-1-4-8-13)19-20-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGZXXBJSZISOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)SSC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15088-78-5 | |
| Record name | Phenylacetylen disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


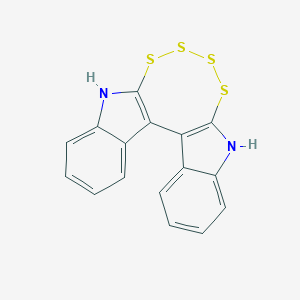

![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)


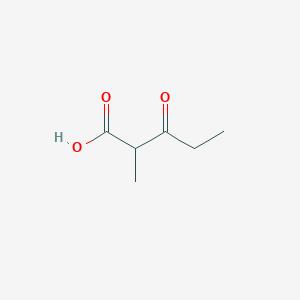
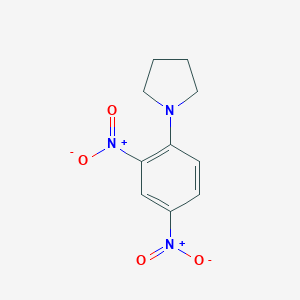

![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)


